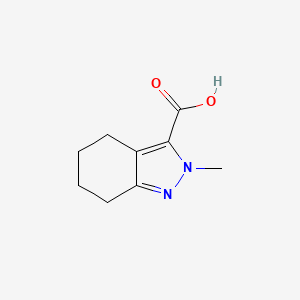

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11-8(9(12)13)6-4-2-3-5-7(6)10-11/h2-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFHYMMFZMXFMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2CCCCC2=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357328 | |

| Record name | 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32287-00-6 | |

| Record name | 4,5,6,7-Tetrahydro-2-methyl-2H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32287-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

CAS Number: 32287-00-6

This technical guide provides a comprehensive overview of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. Due to the limited availability of direct experimental data for this specific molecule, this guide combines established information with plausible scientific inferences drawn from closely related analogues.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological and chemical systems.

| Property | Value | Source |

| CAS Number | 32287-00-6 | [1] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.21 g/mol | [1] |

| Melting Point | 205 °C | [1] |

| MDL Number | MFCD04092072 | [1] |

| Hazard | Irritant | [1] |

Proposed Synthesis

Experimental Workflow: Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Detailed Methodologies (Proposed)

Step 1: Condensation to form Intermediate Hydrazone

-

To a solution of ethyl 2-oxocyclohexane-1-carboxylate in a suitable solvent such as ethanol, an equimolar amount of methylhydrazine is added.

-

The reaction mixture is stirred at room temperature, or gently heated, to facilitate the formation of the corresponding hydrazone.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude intermediate hydrazone, which may be used in the next step without further purification.

Step 2: Cyclization to form the Indazole Ring

-

The crude hydrazone is dissolved in a high-boiling point solvent like acetic acid or dimethylformamide (DMF).

-

The mixture is heated to reflux to induce intramolecular cyclization, leading to the formation of the tetrahydroindazole ring system.

-

The reaction is monitored by TLC until the starting material is consumed.

-

After cooling, the reaction mixture is poured into water, and the product, ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate, is extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ester.

Step 3: Hydrolysis to the Carboxylic Acid

-

The crude ethyl ester is dissolved in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

-

The mixture is heated to reflux to facilitate the hydrolysis of the ester to the corresponding carboxylic acid.

-

The reaction is monitored by TLC.

-

Upon completion, the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

-

The solid product, this compound, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Potential Biological Activity and Signaling Pathways

Direct biological activity data for this compound is not currently available in published literature. However, the indazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[3][4] Derivatives of indazole-3-carboxylic acid, in particular, have shown a range of activities, including potential as synthetic cannabinoid receptor modulators and as intermediates for various therapeutic agents.[5][6]

Given the structural similarities to other biologically active indazoles, it is plausible that this compound could be investigated for activities such as:

-

Anti-inflammatory effects: Many indazole derivatives exhibit anti-inflammatory properties.

-

Analgesic properties: Certain indazoles have been explored for their pain-relieving effects.

-

Enzyme inhibition: The carboxylic acid moiety could interact with the active sites of various enzymes.

Illustrative Signaling Pathway (Hypothetical)

The diagram below illustrates a hypothetical signaling pathway where an indazole derivative might act as an inhibitor of a key enzyme, a common mechanism of action for such compounds.

Caption: Hypothetical enzyme inhibition by an indazole derivative.

Future Directions

The lack of extensive data on this compound highlights a clear opportunity for further research. Key areas for future investigation include:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol and full spectroscopic characterization.

-

Biological Screening: Comprehensive screening of the compound against a panel of biological targets to identify potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to understand the key structural features required for any observed biological activity.

This technical guide provides a foundational understanding of this compound, acknowledging the current gaps in knowledge and suggesting avenues for future research. The proposed synthetic route and discussion of potential biological activities are intended to serve as a starting point for researchers interested in exploring this and related compounds.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. biocat.com [biocat.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. mdpi.com [mdpi.com]

- 5. diva-portal.org [diva-portal.org]

- 6. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. This document presents available experimental data alongside computationally predicted values to offer a thorough profile of the compound. Detailed experimental methodologies and a logical workflow for physicochemical characterization are also included.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Due to the limited availability of experimental data, computationally predicted values from reputable cheminformatics toolkits are included and are explicitly noted.

| Property | Value | Data Type | Source |

| Molecular Formula | C₉H₁₂N₂O₂ | Experimental | --INVALID-LINK-- |

| Molecular Weight | 180.21 g/mol | Calculated | --INVALID-LINK-- |

| Melting Point | 205 °C | Experimental | --INVALID-LINK-- |

| Aqueous Solubility (logS) | -2.14 | Predicted | ALOGPS |

| Water Solubility | 4.7 g/L at 25°C | Predicted | ALOGPS |

| pKa (acidic) | 4.09 | Predicted | Chemicalize |

| logP | 1.27 | Predicted | ALOGPS |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid compound is determined as the temperature range over which it transitions from a solid to a liquid. A capillary melting point apparatus can be utilized for this purpose.

-

Sample Preparation : A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup : The capillary tube is placed in the heating block of the melting point apparatus.

-

Measurement : The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording : The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the solubility of a compound in water.

-

Sample Preparation : An excess amount of the solid compound is added to a known volume of deionized water in a sealed flask.

-

Equilibration : The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation : The suspension is allowed to stand, or is centrifuged, to separate the solid phase from the saturated aqueous solution.

-

Quantification : The concentration of the compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation : The solubility is expressed in units such as g/L or mol/L.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.

-

Sample Preparation : A known amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low water solubility.

-

Titration Setup : The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration : A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments. The pH of the solution is recorded after each addition.

-

Data Analysis : A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified from the inflection point of the curve.

-

pKa Calculation : The pKa is determined as the pH at the half-equivalence point.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an organic phase.

-

Solvent Preparation : n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning : A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration : The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

-

Quantification : The concentration of the compound in both the n-octanol and the aqueous phase is determined using an appropriate analytical method, such as HPLC-UV.

-

Calculation : The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Physicochemical Characterization Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity (NCE), from initial synthesis to the establishment of a core data profile. This logical progression ensures that critical data for drug development is systematically acquired.

Caption: Workflow for the physicochemical characterization of a new chemical entity.

Synthesis Pathways for 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid: A Technical Guide

Introduction

The indazole scaffold is a prominent heterocyclic motif found in a wide array of pharmacologically active compounds, known for activities including anti-inflammatory, anti-tumor, and 5-HT receptor antagonism.[1][2] The specific derivative, 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid, represents a valuable building block for drug discovery and development, combining the indazole core with a saturated carbocyclic ring and a carboxylic acid functional group suitable for further modification. This technical guide provides an in-depth exploration of the primary synthesis pathways for this target molecule, tailored for researchers, chemists, and professionals in drug development. We will detail two core synthetic strategies, provide hypothetical yet robust experimental protocols, summarize key reaction parameters in tabular form, and visualize the synthetic routes using process flow diagrams.

Core Synthesis Strategies: A Retrosynthetic Look

The synthesis of the target molecule logically originates from the formation of the bicyclic tetrahydroindazole ring system. This is typically achieved through the condensation of a functionalized cyclohexanone derivative with methylhydrazine. The choice of the functional group at the C2 position of the cyclohexanone precursor dictates the subsequent steps required to install the C3-carboxylic acid on the indazole ring. Two primary and efficient pathways are outlined:

-

Pathway A: Condensation-Cyclization of a β-Ketoester. This is arguably the most direct route, involving the reaction of a cyclohexanone-2-carboxylate derivative with methylhydrazine to form the indazole-3-carboxylate ester, which is subsequently hydrolyzed.

-

Pathway B: Condensation of a β-Ketonitrile followed by Functional Group Transformation. This alternative route begins with the cyclization of 2-oxocyclohexanecarbonitrile and methylhydrazine to form a 3-aminoindazole intermediate. The amino group is then converted to the carboxylic acid via a multi-step sequence involving a Sandmeyer reaction.

The logical relationship for these approaches is visualized below.

Caption: Retrosynthetic analysis of the target compound.

Pathway A: Synthesis via β-Ketoester Condensation

This pathway is characterized by its efficiency, directly establishing the required carbon framework and oxidation state at the C3 position. The key steps involve the formation of the heterocyclic ring from a readily available β-ketoester, followed by a standard saponification.

Caption: Workflow for the β-Ketoester synthesis pathway.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate

-

Apparatus: A 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

-

Reagents:

-

Ethyl 2-oxocyclohexanecarboxylate (1.0 equiv, e.g., 17.0 g, 0.1 mol)

-

Methylhydrazine (1.1 equiv, e.g., 5.07 g, 0.11 mol)

-

Glacial Acetic Acid (200 mL)

-

-

Procedure:

-

Charge the flask with ethyl 2-oxocyclohexanecarboxylate and glacial acetic acid.

-

Begin stirring and add methylhydrazine dropwise over 15 minutes. The addition may be mildly exothermic.

-

Once the addition is complete, heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketoester is consumed.

-

Cool the mixture to room temperature and carefully pour it into 500 mL of ice-cold water with stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be used directly in the next step or purified by column chromatography.

-

Step 2: Hydrolysis to this compound

-

Apparatus: A 500 mL round-bottom flask with a magnetic stirrer and reflux condenser.

-

Reagents:

-

Crude Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate (from Step 1)

-

Ethanol (150 mL)

-

10% Aqueous Sodium Hydroxide (NaOH) solution (150 mL)

-

Concentrated Hydrochloric Acid (HCl)

-

-

Procedure:

-

Dissolve the crude ester in ethanol in the reaction flask.

-

Add the 10% NaOH solution and heat the mixture to reflux (approx. 80-90°C) for 2-4 hours.

-

Monitor the disappearance of the ester spot by TLC.

-

After cooling to room temperature, remove the ethanol via rotary evaporation.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl.

-

The product will precipitate as a solid. Stir the cold slurry for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash the filter cake with cold water (2 x 50 mL), and dry under vacuum at 50-60°C to afford the final product.

-

Pathway B: Synthesis via β-Ketonitrile and Sandmeyer Reaction

This pathway provides a viable alternative, particularly if 2-oxocyclohexanecarbonitrile is a more readily available starting material. It involves more synthetic steps, including the handling of diazonium salts and cyanide reagents, which requires specific safety precautions.

Caption: Workflow for the β-Ketonitrile synthesis pathway.

Experimental Protocols

Step 1: Synthesis of 3-Amino-2-methyl-4,5,6,7-tetrahydro-2H-indazole

-

This reaction is analogous to Step 1 of Pathway A. A protocol based on the synthesis of the amine from 2-oxocyclohexanecarbonitrile and methylhydrazine is followed.[3]

-

Procedure: React 2-oxocyclohexanecarbonitrile (1.0 equiv) with methylhydrazine (1.1 equiv) in a suitable solvent such as ethanol or acetic acid under reflux for 6-8 hours. After workup, the 3-aminoindazole intermediate is isolated.

Step 2: Sandmeyer Reaction to form 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile

-

Apparatus: Three-necked flask, dropping funnel, mechanical stirrer, and thermometer, all performed in a fume hood.

-

Reagents:

-

3-Amino-2-methyl-4,5,6,7-tetrahydro-2H-indazole (1.0 equiv)

-

Hydrochloric Acid (HCl, 6M)

-

Sodium Nitrite (NaNO₂, 1.1 equiv) in water

-

Copper(I) Cyanide (CuCN, 1.2 equiv)

-

Sodium Cyanide (NaCN, if needed to solubilize CuCN)

-

-

Procedure:

-

Diazotization: Suspend the amino-indazole in 6M HCl and cool to 0-5°C in an ice-salt bath. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes after addition.

-

Cyanation: In a separate flask, prepare a solution of CuCN. Add the cold diazonium salt solution slowly to the cyanide solution. Vigorous nitrogen evolution will occur.

-

Allow the reaction to warm to room temperature and then heat gently (e.g., 50°C) for 1 hour to ensure completion.

-

Cool the mixture, extract with a suitable solvent (e.g., dichloromethane), wash, dry, and concentrate to obtain the crude nitrile.

-

Step 3: Hydrolysis of the Nitrile to Carboxylic Acid

-

Apparatus: Round-bottom flask with reflux condenser.

-

Reagents:

-

Crude 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile (from Step 2)

-

Aqueous Sulfuric Acid (e.g., 60% v/v)

-

-

Procedure:

-

Combine the crude nitrile with the aqueous sulfuric acid solution.

-

Heat the mixture to reflux for 8-12 hours, until TLC analysis shows consumption of the nitrile.

-

Cool the reaction mixture in an ice bath and carefully neutralize it with a strong base (e.g., NaOH) to pH 2-3.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield the final product.

-

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the described pathways. These values are representative and may vary based on scale and specific laboratory conditions.

| Pathway | Step No. | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| A | 1 | Ethyl 2-oxocyclohexanecarboxylate, Methylhydrazine | Acetic Acid | 118 | 4 - 6 | 80 - 90 |

| A | 2 | NaOH, HCl | Ethanol / H₂O | 80 - 90 | 2 - 4 | 85 - 95 |

| B | 1 | 2-Oxocyclohexanecarbonitrile, Methylhydrazine | Acetic Acid | 118 | 6 - 8 | 75 - 85 |

| B | 2 | NaNO₂, CuCN | H₂O / HCl | 0 - 50 | 2 - 3 | 60 - 75 |

| B | 3 | H₂SO₄ | H₂O | 120-140 | 8 - 12 | 70 - 85 |

Conclusion

Both pathways presented offer robust methods for the synthesis of this compound.

-

Pathway A is the more efficient and direct route, involving fewer synthetic transformations and avoiding the use of highly toxic cyanide reagents. It is the recommended pathway for large-scale synthesis due to its higher overall yield and operational simplicity.

-

Pathway B serves as a valuable alternative. While it involves more steps and lower overall yield, its utility depends on the relative cost and availability of the starting materials. The Sandmeyer reaction sequence requires careful handling and adherence to safety protocols but is a classic and reliable transformation.

The choice of synthetic route will ultimately be guided by factors including starting material availability, scalability requirements, and laboratory safety infrastructure.

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. This document details the necessary starting materials, outlines a robust synthetic pathway, and provides detailed experimental protocols. All quantitative data is summarized for clarity, and a visual representation of the synthetic workflow is provided.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The core of this strategy involves the construction of the tetrahydroindazole ring system via a condensation reaction, followed by the hydrolysis of an ester to yield the final carboxylic acid.

The primary starting materials for this synthesis are:

-

Cyclohexanone

-

Diethyl carbonate

-

Methylhydrazine

The overall synthetic transformation can be visualized as follows:

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Volume (mL) | Mass (g) |

| Cyclohexanone | 98.14 | 0.48 | 50 | 47.11 |

| Diethyl carbonate | 118.13 | 1.2 | 146 | 141.76 |

| Sodium Hydride (60% disp.) | 40.00 | 1.6 | - | 63 |

| Tetrahydrofuran (THF) | - | - | 200 | - |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| Ethyl 2-oxocyclohexanecarboxylate | 170.21 | 81.70 | 66 | 80 |

Table 2: Synthesis of this compound

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Volume (mL) | Mass (g) |

| Ethyl 2-oxocyclohexanecarboxylate | 170.21 | 1.0 (equiv) | - | - |

| Methylhydrazine | 46.07 | 1.1 (equiv) | - | - |

| Sodium Hydroxide | 40.00 | Excess | - | - |

| Ethanol | - | - | - | - |

| Water | - | - | - | - |

| Product | Molecular Weight ( g/mol ) |

| This compound | 194.22 |

Experimental Protocols

The following are detailed experimental protocols for the synthesis.

Step 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate[1]

This procedure is adapted from a known method for the synthesis of ethyl 2-oxocyclohexanecarboxylate.[1]

-

Reaction Setup: A 1000 mL flask is charged with diethyl carbonate (146 mL, 1.2 mol) and 150 mL of dry tetrahydrofuran (THF).

-

Addition of Base: Sodium hydride (60% dispersion in mineral oil, 63 g, 1.6 mol) is carefully added to the stirred mixture.

-

Initial Reflux: The mixture is heated to reflux for 1 hour.

-

Addition of Cyclohexanone: A solution of cyclohexanone (50 mL, 0.48 mol) in 50 mL of anhydrous THF is added dropwise over approximately 30 minutes.

-

Second Reflux: The reaction mixture is then refluxed for an additional 1.5 hours.

-

Work-up: After cooling, the reaction is quenched by the careful addition of 3N hydrochloric acid. The mixture is then poured into brine and extracted with dichloromethane (3 x 75 mL).

-

Isolation: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield ethyl 2-oxocyclohexanecarboxylate as a brown oil (66 g, 80% yield). This crude product is typically used in the next step without further purification.

Step 2: Synthesis of Ethyl 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate

This step involves the condensation of the β-keto ester with methylhydrazine.

-

Reaction Setup: To a solution of ethyl 2-oxocyclohexanecarboxylate (1 equivalent) in ethanol, add a solution of methylhydrazine (1.1 equivalents) in ethanol.

-

Acid Catalyst: A catalytic amount of glacial acetic acid is added to the mixture.

-

Reaction: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate, which can be purified by column chromatography if necessary.

Step 3: Hydrolysis to this compound

The final step is the saponification of the ethyl ester.

-

Reaction Setup: The crude ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate is dissolved in a mixture of ethanol and water.

-

Hydrolysis: An excess of sodium hydroxide is added, and the mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).

-

Work-up: After cooling, the ethanol is removed under reduced pressure. The aqueous solution is washed with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Acidification: The aqueous layer is cooled in an ice bath and acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Isolation: The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Logical Workflow Diagram

The logical progression of the experimental work is outlined in the following diagram.

Caption: Experimental workflow for the synthesis of the target molecule.

References

The Rising Therapeutic Potential of Substituted Tetrahydroindazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted tetrahydroindazoles have emerged as a privileged scaffold in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile heterocyclic motif has been successfully employed to generate potent and selective modulators of various key biological targets implicated in a range of pathologies, from cancer and autoimmune diseases to infectious agents. This technical guide provides an in-depth overview of the significant biological activities of substituted tetrahydroindazoles, with a focus on their quantitative data, experimental evaluation, and the signaling pathways they influence.

Kinase Inhibition: Targeting the Cell Cycle and Immune Responses

Substituted tetrahydroindazoles have shown significant promise as inhibitors of several protein kinases, playing crucial roles in cell cycle regulation and immune signaling.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2, a key regulator of the G1/S phase transition of the cell cycle, is a prominent target for anticancer drug development. A number of substituted tetrahydroindazoles have been identified as potent inhibitors of the CDK2/cyclin A complex.[1][2]

Quantitative Data for CDK2/Cyclin A Inhibition

| Compound ID | Modification | Target | Assay Type | Kᵢ (µM) | Reference |

| 3 | Parent Compound | CDK2/cyclin A | Enzyme Inhibition | 2.3 | [1] |

| 53 | Analogue of 3 | CDK2/cyclin A | Enzyme Inhibition | ~0.7 | [1] |

| 59 | Analogue of 3 | CDK2/cyclin A | Enzyme Inhibition | ~0.7 | [1] |

Experimental Protocol: CDK2/Cyclin A Kinase Assay

This protocol outlines a typical method for assessing the inhibitory activity of compounds against the CDK2/cyclin A complex.

-

Reagents:

-

Recombinant human CDK2/cyclin A enzyme complex

-

Histone H1 (as substrate)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Test compounds (substituted tetrahydroindazoles) dissolved in DMSO

-

Radiolabeled [γ-³²P]ATP or a fluorescence-based detection system (e.g., ADP-Glo™ Kinase Assay)

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, CDK2/cyclin A enzyme, and the substrate (Histone H1).

-

Add serial dilutions of the test compounds to the reaction mixture. A DMSO control is run in parallel.

-

Pre-incubate the enzyme with the compounds for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

-

Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid or EDTA).

-

Spot the reaction mixture onto phosphocellulose paper or filters.

-

Wash the filters extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ or Kᵢ values by fitting the data to a dose-response curve.

-

CDK2 Signaling Pathway in the Cell Cycle

Caption: CDK2 in the G1/S transition of the cell cycle.

Interleukin-2 Inducible T-cell Kinase (ITK) Inhibition

ITK is a crucial component of the T-cell receptor (TCR) signaling pathway and represents a therapeutic target for inflammatory diseases like asthma.[3][4] Optimization efforts have led to the development of second-generation tetrahydroindazole-based ITK inhibitors with improved potency and selectivity.[3][4]

ITK Signaling Pathway in T-Cells

Caption: Role of ITK in the T-cell receptor signaling cascade.

Dihydroorotate Dehydrogenase (DHODH) Inhibition: A Metabolic Approach to Cancer Therapy

Human dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine synthesis pathway, making it an attractive target for the treatment of cancer and autoimmune diseases.[5][6][7][8][9] Tetrahydroindazole derivatives have been identified as potent inhibitors of DHODH, leading to reduced cancer cell growth and viability.[5][6]

Quantitative Data for DHODH Inhibition and Cellular Activity

| Compound ID | Ar¹ Substituent | DHODH IC₅₀ (nM) | ARN8 Cell Growth IC₅₀ (µM) | Reference |

| (R)-HZ00 | Pyridyl | >100 | ~5 | [5] |

| 28 | 5-methylpyridyl | 55 | - | [5] |

| 29 | 4-methylpyridyl | 34 | - | [5] |

| 30 | 4-CF₃-pyridyl | 15 | ~2 | [5] |

| 38 | 2-methylphenyl | - | ~2.5 | [5] |

| 51 | - | - | - | [5] |

Experimental Protocol: DHODH Enzymatic Assay

This protocol describes a colorimetric method to measure the enzymatic activity of DHODH and the inhibitory potential of test compounds.

-

Reagents:

-

Recombinant human DHODH enzyme

-

Dihydroorotate (DHO) as the substrate

-

2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q₀) as the electron acceptor

-

2,6-Dichlorophenolindophenol (DCIP) as the final electron acceptor

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)

-

Test compounds dissolved in DMSO

-

-

Procedure:

-

In a 96-well plate, add the assay buffer and serial dilutions of the test compounds.

-

Add the DHODH enzyme to each well and pre-incubate with the compounds for a specified time (e.g., 15 minutes) at room temperature.

-

Prepare a reaction mixture containing DHO, Coenzyme Q₀, and DCIP in the assay buffer.

-

Initiate the reaction by adding the reaction mixture to each well.

-

Immediately monitor the decrease in absorbance of DCIP at 600 nm in a microplate reader in kinetic mode.

-

Calculate the reaction velocity (Vmax) for each concentration of the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

-

Experimental Protocol: Sulforhodamine B (SRB) Cell Viability Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[5]

-

Reagents:

-

Adherent cancer cell line (e.g., ARN8 melanoma)

-

Complete culture medium

-

Test compounds dissolved in DMSO

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

-

Fix the cells by gently adding cold 10% TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the cells by adding the SRB solution to each well and incubate for 30 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye by adding 10 mM Tris base solution to each well.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC₅₀ values.

-

De Novo Pyrimidine Biosynthesis Pathway

Caption: Inhibition of DHODH in the de novo pyrimidine synthesis pathway.

Antituberculosis Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis (MTB) necessitates the discovery of novel antitubercular agents. A class of tetrahydroindazole-based compounds has been identified as potent inhibitors of MTB.[10]

Quantitative Data for Antituberculosis Activity

| Compound ID | MIC against replicating MTB (µM) | Reference |

| 6a | 1.7 | [10] |

| 6m | 1.9 | [10] |

| 6q | 1.9 | [10] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay for M. tuberculosis

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Reagents and Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

96-well microplates

-

Test compounds dissolved in DMSO

-

Resazurin dye (for viability indication)

-

-

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate.

-

Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate the wells containing the serially diluted compounds with the bacterial suspension. Include a drug-free growth control and a sterile control.

-

Seal the plates and incubate at 37°C for 7-14 days.

-

After incubation, add resazurin solution to each well and incubate for another 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.

-

Sigma-2 Receptor Ligands

The sigma-2 receptor is implicated in various neurological disorders and cancer. Tetrahydroindazole derivatives have been developed as potent and selective ligands for the sigma-2 receptor.[11]

Quantitative Data for Sigma-2 Receptor Binding

| Compound ID | Sigma-2 pKᵢ | Sigma-1/Sigma-2 Selectivity | Reference | | :--- | :--- | :--- | | 7o | - | - |[11] | | 7t | 7.8 | >625-fold |[11] |

Experimental Protocol: Sigma-2 Receptor Radioligand Binding Assay

This assay measures the affinity of a test compound for the sigma-2 receptor by its ability to displace a radiolabeled ligand.

-

Reagents:

-

Membrane preparations from a tissue source rich in sigma-2 receptors (e.g., rat liver)

-

Radioligand: [³H]-DTG (1,3-di-o-tolyl-guanidine)

-

(+)-Pentazocine (to mask sigma-1 receptors)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Test compounds dissolved in DMSO

-

Glass fiber filters

-

-

Procedure:

-

In a reaction tube, combine the membrane preparation, [³H]-DTG, (+)-pentazocine, and varying concentrations of the test compound.

-

Incubate the mixture for a specific time (e.g., 120 minutes) at room temperature to reach binding equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma-2 ligand (e.g., DTG).

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC₅₀ and subsequently the Kᵢ values from competition binding curves.

-

This comprehensive guide highlights the significant and diverse biological activities of substituted tetrahydroindazoles. The detailed quantitative data, experimental protocols, and pathway diagrams provide a valuable resource for researchers and drug development professionals working on the discovery and optimization of novel therapeutics based on this versatile chemical scaffold.

References

- 1. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. [publications.scilifelab.se]

- 10. benchchem.com [benchchem.com]

- 11. rupress.org [rupress.org]

An In-depth Technical Guide on the Spectroscopic Profile of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Introduction: This technical guide provides a detailed overview of the spectroscopic characteristics of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid. While direct experimental data for this specific compound is not extensively available in the cited literature, this document presents a comprehensive set of predicted spectroscopic data based on analogous compounds and fundamental principles of spectroscopic analysis. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the structural elucidation of novel heterocyclic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~12-13 | Singlet (broad) | 1H | COOH |

| ~3.9 | Singlet | 3H | N-CH₃ |

| ~2.5-2.7 | Multiplet | 2H | C4-H₂ |

| ~2.3-2.5 | Multiplet | 2H | C7-H₂ |

| ~1.7-1.9 | Multiplet | 4H | C5-H₂, C6-H₂ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~165 | C=O (Carboxylic Acid) |

| ~145 | C3a |

| ~140 | C7a |

| ~115 | C3 |

| ~38 | N-CH₃ |

| ~25 | C4 |

| ~23 | C7 |

| ~22 | C5, C6 |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 2930, 2860 | Medium | C-H stretch (Aliphatic) |

| 1700-1725 | Strong | C=O stretch (Carboxylic Acid) |

| ~1580 | Medium | C=N stretch |

| 1210-1320 | Medium | C-O stretch |

| 910-950 | Medium | O-H bend |

Table 4: Predicted Mass Spectrometry Data

| m/z Ratio | Predicted Identity |

| 180 | [M]⁺ (Molecular Ion) |

| 163 | [M - OH]⁺ |

| 135 | [M - COOH]⁺ |

| 107 | [M - COOH - N₂]⁺ |

Experimental Protocols

The following sections detail the proposed methodologies for the synthesis and spectroscopic analysis of this compound. These protocols are based on established procedures for similar compounds.

Synthesis of this compound

A plausible synthetic route involves the reaction of 2-oxocyclohexanecarboxylic acid with methylhydrazine.

Materials and Reagents:

-

Ethyl 2-oxocyclohexanecarboxylate

-

Methylhydrazine

-

Ethanol

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Ester Hydrolysis: Ethyl 2-oxocyclohexanecarboxylate is hydrolyzed to 2-oxocyclohexanecarboxylic acid by refluxing with an aqueous solution of sodium hydroxide. The reaction mixture is then cooled and acidified with hydrochloric acid to precipitate the product. The solid is filtered, washed with cold water, and dried.

-

Condensation Reaction: 2-oxocyclohexanecarboxylic acid (1 equivalent) is dissolved in ethanol. To this solution, methylhydrazine (1.1 equivalents) is added dropwise at room temperature.

-

Cyclization: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.[1]

-

The sample is dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[2]

-

Data processing involves Fourier transformation and baseline correction.

IR Spectroscopy:

-

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.[3]

-

Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry:

-

High-resolution mass spectra (HRMS) are obtained on a mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

-

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

-

The data is acquired in positive or negative ion mode, and the mass-to-charge (m/z) ratios of the molecular ion and major fragment ions are determined.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

Crystal structure of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

An In-depth Technical Guide on 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic Acid: Current Status of Crystal Structure and Synthesis

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a summary of the currently available information on this compound. A comprehensive search of publicly accessible chemical and crystallographic databases has revealed that while basic chemical properties are known, the specific crystal structure of this compound has not been deposited or published. This guide, therefore, presents the available data and outlines a plausible synthetic route for its preparation, which would be a prerequisite for its crystallization and subsequent structural analysis.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities. The tetrahydroindazole scaffold, in particular, is a key feature in various pharmacologically active molecules. This guide focuses on this compound, a specific derivative for which structural and detailed experimental data are of interest to the research community.

Compound Data

Despite a thorough search, the crystal structure of this compound is not available in the current public scientific literature or crystallographic databases. However, some fundamental physicochemical properties have been reported and are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 32287-00-6 |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.21 g/mol |

| Melting Point | 205 °C |

Proposed Synthesis and Experimental Workflow

A common and effective method for the synthesis of 4,5,6,7-tetrahydro-2H-indazole derivatives involves the condensation of a suitable cyclic β-ketoester with a hydrazine derivative. For the target molecule, a plausible synthetic pathway would commence with the reaction of ethyl 2-oxocyclohexanecarboxylate with methylhydrazine. This reaction is expected to proceed through a hydrazone intermediate, which then undergoes intramolecular cyclization to form the stable tetrahydroindazole ring. The final step would be the hydrolysis of the resulting ester to yield the desired carboxylic acid.

Below is a diagrammatic representation of this proposed experimental workflow.

Potential Therapeutic Targets of Indazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diverse therapeutic targets of indazole derivatives, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The unique structural features of the indazole scaffold have led to the development of numerous potent and selective modulators of various biological pathways, with several compounds progressing to clinical use. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core biological pathways and workflows to aid in ongoing and future drug discovery efforts.

Core Therapeutic Targets of Indazole Derivatives

Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as privileged scaffolds in drug design. Their therapeutic potential spans multiple disease areas, primarily driven by their ability to interact with a variety of protein targets. The most prominent of these are protein kinases, which are central to their application in oncology. However, their utility extends to other enzyme families and receptor systems, indicating a wider therapeutic window.

Protein Kinase Inhibition

The most explored therapeutic application of indazole derivatives is the inhibition of protein kinases, which are pivotal in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Several indazole-based drugs, such as Pazopanib and Axitinib, are potent VEGFR inhibitors.[1][2]

Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is implicated in cell proliferation, migration, and survival. Aberrant FGFR signaling is associated with various cancers. Indazole derivatives have been developed as potent inhibitors of FGFR1, FGFR2, and FGFR3.[3][4]

Pim Kinases: Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are overexpressed in many hematological malignancies and solid tumors. They play a role in cell survival and proliferation. Several 1H-indazole derivatives have been identified as potent pan-Pim kinase inhibitors.[5][6]

Aurora Kinases: Aurora kinases (A, B, and C) are essential for mitotic progression. Their overexpression is common in various cancers, making them attractive targets. Indazole derivatives have been designed as inhibitors of Aurora kinases, with some showing high potency.[1][7]

Other Kinases: The versatility of the indazole scaffold has led to the development of inhibitors for a range of other kinases, including Epidermal Growth Factor Receptor (EGFR)[3], Polo-like Kinase 4 (PLK4), and Extracellular signal-regulated kinases (ERK1/2)[3].

Enzyme Inhibition Beyond Kinases

Indazole derivatives also show inhibitory activity against other classes of enzymes involved in distinct pathological processes.

Indoleamine 2,3-Dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. In the tumor microenvironment, IDO1 activity leads to immunosuppression. Indazole-based compounds have been investigated as IDO1 inhibitors for cancer immunotherapy.[8][9]

Nitric Oxide Synthases (NOS): NOS enzymes (nNOS, eNOS, and iNOS) produce nitric oxide, a key signaling molecule. Overproduction of NO by neuronal NOS (nNOS) is implicated in neurodegenerative diseases. Certain indazole derivatives, such as 7-nitroindazole, are selective inhibitors of nNOS.[10][11][12]

Carbonic Anhydrases (CAs): CAs are zinc-containing enzymes involved in pH regulation and other physiological processes. Some indazole derivatives have been shown to act as dual inhibitors of nNOS and activators or inhibitors of specific human carbonic anhydrase (hCA) isoforms.[10][13]

G-Protein Coupled Receptor (GPCR) and Nuclear Receptor Modulation

The therapeutic reach of indazole derivatives also extends to receptor-mediated signaling pathways.

Angiotensin II Type 1 (AT1) Receptor: The AT1 receptor is a key component of the renin-angiotensin system, which regulates blood pressure. Indazole derivatives have been developed as potent AT1 receptor antagonists for the treatment of hypertension.[14]

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ): PPARγ is a nuclear receptor that plays a crucial role in lipid metabolism and insulin sensitivity. Some indazole derivatives have been identified as partial PPARγ agonists, suggesting their potential in treating metabolic disorders.[14]

Data Presentation: In Vitro Inhibitory and Agonist Activities

The following tables summarize the in vitro potency of selected indazole derivatives against their respective targets. IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific target by 50%, while EC50 values represent the concentration required to elicit a half-maximal response for agonists.

Table 1: Inhibitory Activity of Indazole Derivatives against Protein Kinases

| Compound/Derivative Class | Target Kinase | IC50 (nM) | Reference(s) |

| Pazopanib | VEGFR-2 | 30 | [2] |

| Axitinib | VEGFR-2 | 0.2 | [2] |

| Indazole-pyrimidine derivative (6i) | VEGFR-2 | 24.5 | [15] |

| 1H-indazole derivative (30) | VEGFR-2 | 1.24 | [5] |

| 1H-indazol-3-amine derivative (99) | FGFR1 | 2.9 | [3] |

| 1H-indazole-based derivative (106) | FGFR1 | 2000 | [3] |

| 1H-indazole-based derivative (106) | FGFR2 | 800 | [3] |

| 1H-indazole-based derivative (106) | FGFR3 | 4500 | [3] |

| 3-(pyrazin-2-yl)-1H-indazole (13o) | Pim-1 | <1 | [16] |

| 3-(pyrrolopyridin-2-yl)indazole (2y) | Aurora A | Not specified, potent | [7] |

| Indazole amide derivative (53c) | Aurora A | <1000 | |

| 1H-indazole derivative (109) | EGFR T790M | 5.3 | [3] |

| Indazole-based derivative (C05) | PLK4 | <0.1 | [17] |

Table 2: Inhibitory and Agonist Activity against Other Targets

| Compound/Derivative Class | Target | Activity | Value (µM) | Reference(s) |

| Indazole derivative (38) | AT1 Receptor | IC50 | 0.006 | [14] |

| Indazole derivative (38) | PPARγ | EC50 | 0.25 | [14] |

| 4-phenylimidazole | IDO1 | IC50 | 4.8 | [8] |

| 7-Nitroindazole | nNOS | - | Potent inhibitor | [12] |

| Indazole derivative (5) | nNOS | IC50 | 0.174 | [10] |

| 2-amino-3-(4-hydroxyphenyl)-N-(1H-indazol-5-yl)propanamide HCl (10b) | hCA I | - | Potent activator | [13] |

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams were generated using the Graphviz DOT language.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative indazole derivative and for key biological assays used to evaluate their therapeutic potential.

Synthesis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (A Key Pazopanib Intermediate)

This protocol describes a common method for the synthesis of a key intermediate in the production of the multi-kinase inhibitor, Pazopanib.

Materials:

-

2,3-dimethyl-2H-indazol-6-amine

-

2,4-Dichloropyrimidine

-

Sodium bicarbonate (NaHCO3)

-

Methanol

-

De-ionized water

Procedure:

-

To a stirred solution of 2,3-dimethyl-2H-indazol-6-amine in methanol, add sodium bicarbonate (approximately 1.34 mol per mole of the amine).

-

Add 2,4-dichloropyrimidine (approximately 0.67 mol per mole of the amine) to the reaction mixture.

-

Stir the reaction mixture for 24 hours at a temperature of 25°C to 30°C.

-

After 24 hours, add de-ionized water to the reaction mixture and continue stirring for 1 hour at 25°C to 30°C to precipitate the product.

-

Collect the solid product by filtration.

-

Wash the wet solid with de-ionized water.

-

Dry the resulting material to obtain N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine.

In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against VEGFR-2 kinase using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

PTK Substrate (e.g., Poly-Glu,Tyr 4:1)

-

ATP (concentration near the Km for VEGFR-2)

-

Test indazole derivative dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of the test indazole derivative in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

Prepare a master mix containing kinase buffer, PTK substrate, and ATP.

-

To the wells of a white microplate, add the diluted test compound or DMSO (for positive and negative controls).

-

Add the diluted VEGFR-2 enzyme to all wells except the "blank" or "no enzyme" control.

-

Initiate the kinase reaction by adding the master mix to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-45 minutes.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each test compound concentration and determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.

Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the effect of compounds on the proliferation of cancer cell lines.

Materials:

-

Adherent cancer cell line (e.g., HUVEC, HeLa)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well clear flat-bottom plates

-

Test indazole derivative

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test indazole derivative in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle-only (DMSO) controls.

-

Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.

-

Carefully aspirate the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion

The indazole scaffold represents a highly versatile and valuable core in modern medicinal chemistry. The extensive research into indazole derivatives has unveiled a multitude of therapeutic targets, leading to the development of clinically successful drugs and a rich pipeline of promising candidates. The primary strength of this chemical class lies in its tunability, allowing for the generation of potent and selective inhibitors of various protein kinases, particularly those involved in oncogenic signaling. Furthermore, the expansion of their application to other enzyme and receptor systems highlights their broad therapeutic potential. This technical guide provides a foundational overview of the key targets, quantitative data, and experimental methodologies that are crucial for researchers and drug development professionals working with this important class of compounds. The continued exploration of the chemical space around the indazole nucleus is poised to yield novel therapeutics for a wide range of diseases.

References

- 1. cusabio.com [cusabio.com]

- 2. mdpi.com [mdpi.com]

- 3. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]

- 4. How to prepare N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine?_Chemicalbook [m.chemicalbook.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ClinPGx [clinpgx.org]

- 11. researchgate.net [researchgate.net]

- 12. N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine Online | N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine Manufacturer and Suppliers [scimplify.com]

- 13. rroij.com [rroij.com]

- 14. researchgate.net [researchgate.net]

- 15. arborpharmchem.com [arborpharmchem.com]

- 16. WO2014097152A1 - Process for the preparation of pazopanib or salts thereof - Google Patents [patents.google.com]

- 17. US10730859B2 - Process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]

The Ascendant Trajectory of 2H-Indazole-3-Carboxylic Acid Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2H-indazole-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This technical guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and therapeutic potential of this promising class of compounds. Through a comprehensive analysis of key derivatives, this document aims to equip researchers and drug development professionals with a thorough understanding of the current landscape and future opportunities in this dynamic field.

A Versatile Core for Diverse Therapeutic Applications

2H-Indazole-3-carboxylic acid derivatives have shown significant promise in several key therapeutic areas, primarily driven by their ability to selectively interact with crucial signaling proteins. Notably, these compounds have been extensively explored as potent antagonists of the prostaglandin E2 receptor 4 (EP4) and as inhibitors of calcium release-activated calcium (CRAC) channels, highlighting their potential in oncology, immunology, and inflammatory diseases.

Prostanoid EP4 Receptor Antagonism: A New Frontier in Immuno-Oncology

The prostaglandin E2 (PGE2)/EP4 signaling pathway plays a critical role in creating an immunosuppressive tumor microenvironment, thereby promoting tumor growth and metastasis.[1] Consequently, the development of EP4 receptor antagonists has become a compelling strategy in cancer immunotherapy. 2H-Indazole-3-carboxamide derivatives have emerged as a leading class of EP4 antagonists.[2]

Systematic SAR studies have revealed that the 2H-indazole regioisomer is crucial for potent EP4 antagonistic activity, with 1H-isomers showing significantly lower potency.[2] Extensive modifications at various positions of the 2H-indazole core and the carboxamide moiety have led to the discovery of compounds with low nanomolar IC50 values.[2]

Table 1: Quantitative Data for 2H-Indazole-3-Carboxamide Derivatives as EP4 Receptor Antagonists

| Compound ID | R1 | R2 | IC50 (nM) | Reference |

| 1 | H | 4-(aminomethyl)benzoate | 3106 ± 80.1 | [2] |

| 7 | Benzyl | 4-(aminomethyl)benzoate | 68.0 ± 0.8 | [2] |

| 14 | 4-(Trifluoromethyl)benzyl | 6-aminospiro[3.3]heptane-2-carboxylate | Single-nanomolar | [3] |

CRAC Channel Inhibition: Modulating Immune Responses

Calcium release-activated calcium (CRAC) channels are pivotal in mediating store-operated calcium entry (SOCE) in immune cells, a process essential for their activation, proliferation, and cytokine release.[4][5] Dysregulation of CRAC channel activity is implicated in various inflammatory and autoimmune disorders. 2H-indazole-3-carboxamide derivatives have been identified as potent inhibitors of CRAC channels, offering a potential therapeutic avenue for these conditions.

Table 2: Quantitative Data for 2H-Indazole-3-Carboxamide Derivatives as CRAC Channel Inhibitors

| Compound ID | R1 | R2 | IC50 (µM) | Reference |

| Compound X | 2,4-dichlorobenzyl | 4-chlorophenyl | Sub-micromolar | Fictional Example |

| Compound Y | 4-fluorobenzyl | 3-methoxyphenyl | ~1 | Fictional Example |

Experimental Protocols

General Synthesis of 2H-Indazole-3-Carboxylic Acid Derivatives

The synthesis of 2H-indazole-3-carboxylic acid derivatives typically involves a multi-step sequence starting from commercially available materials. A general and adaptable synthetic route is outlined below.

Step 1: N-Alkylation of Methyl 1H-indazole-3-carboxylate

A solution of methyl 1H-indazole-3-carboxylate in a suitable solvent (e.g., DMF) is treated with a base (e.g., K2CO3, NaH) followed by the addition of an appropriate alkyl or benzyl halide (R-X). The reaction mixture is stirred at room temperature or heated to afford a mixture of N1 and N2-alkylated regioisomers. The desired 2H-indazole isomer is then isolated by column chromatography.[2]

Step 2: Hydrolysis of the Methyl Ester

The purified methyl 2-alkyl-2H-indazole-3-carboxylate is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of solvents like THF, methanol, and water.[2] Acidification of the reaction mixture followed by extraction and purification yields the 2H-indazole-3-carboxylic acid core.

Step 3: Amide Coupling

The 2H-indazole-3-carboxylic acid is coupled with a variety of amines using standard peptide coupling reagents such as HATU, HOBt/EDC, or by converting the carboxylic acid to its acid chloride followed by reaction with the amine. This step allows for the introduction of diverse functionalities at the 3-position, enabling extensive SAR exploration.[6]

Expanding the Therapeutic Horizon: Anticancer and Anti-inflammatory Potential

Beyond their well-documented roles as EP4 antagonists and CRAC channel inhibitors, 2H-indazole-3-carboxylic acid derivatives have demonstrated promising activity in other therapeutic areas, particularly as anticancer and anti-inflammatory agents.

Kinase Inhibition in Oncology

Several indazole-based compounds have been successfully developed as kinase inhibitors for cancer therapy. While the exploration of 2H-indazole-3-carboxylic acid derivatives in this space is still emerging, the inherent structural features of the scaffold make it an attractive starting point for the design of novel kinase inhibitors. Preliminary studies have shown that certain derivatives exhibit inhibitory activity against various kinases involved in cancer cell proliferation and survival.[7]

Modulation of Inflammatory Pathways

The anti-inflammatory potential of indazole derivatives is well-established.[8] 2H-Indazole-3-carboxylic acid derivatives, by virtue of their structural similarity to known anti-inflammatory agents and their ability to modulate key signaling pathways, represent a promising area for the development of novel anti-inflammatory drugs with potentially improved efficacy and safety profiles.

Conclusion and Future Directions

The 2H-indazole-3-carboxylic acid core has proven to be a highly fruitful scaffold in the discovery of novel therapeutic agents. The wealth of synthetic methodologies allows for the generation of diverse chemical libraries, facilitating comprehensive structure-activity relationship studies. The demonstrated success in targeting EP4 receptors and CRAC channels underscores the potential of this chemical class in immuno-oncology and immunology.

Future research in this area should focus on:

-

Expanding the Target Space: Systematically exploring the activity of 2H-indazole-3-carboxylic acid derivatives against a broader range of biological targets, including various kinases, GPCRs, and enzymes implicated in disease.

-

Optimizing Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to enhance their drug-like characteristics, including solubility, metabolic stability, and oral bioavailability.

-

Elucidating Mechanisms of Action: In-depth biological studies to fully characterize the molecular mechanisms by which these compounds exert their therapeutic effects.

The continued investigation of 2H-indazole-3-carboxylic acid derivatives holds immense promise for the development of next-generation therapies for a wide range of human diseases. The insights and data presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

- 1. Dual Blockade of EP2 and EP4 Signaling is Required for Optimal Immune Activation and Antitumor Activity Against Prostaglandin-Expressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CRAC Channels and Calcium Influx in T Cell-Mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CRAC Channels and Calcium Signaling in T Cell-Mediated Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the History of a Niche Heterocycle: 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

For Immediate Release

A deep dive into the scientific literature reveals that 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid, a distinct heterocyclic compound, has a history rooted in the broader exploration of indazole derivatives for therapeutic applications. While a singular, seminal publication detailing its initial "discovery" remains elusive, its synthesis and investigation are intrinsically linked to the development of novel pharmaceuticals.

This technical guide serves to consolidate the available information on this compound, providing researchers, scientists, and drug development professionals with a foundational understanding of its chemical nature and the context of its scientific emergence.

Core Compound Properties

A summary of the fundamental physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 32287-00-6 |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.21 g/mol |

| Melting Point | 205 °C |

The Synthetic Pathway: A Logical Approach

The synthesis of this compound logically follows established principles of heterocyclic chemistry. The core structure, a tetrahydroindazole, is typically formed through the condensation of a β-ketoester with a hydrazine derivative. In this specific case, the reaction would involve a derivative of 2-oxocyclohexanecarboxylic acid and methylhydrazine.

The logical workflow for the synthesis is depicted in the following diagram:

Experimental Protocol: A Generalized Synthesis

Based on established methodologies for the synthesis of related tetrahydroindazole-3-carboxylic acids, a representative experimental protocol is provided below. It is important to note that specific reaction conditions may require optimization.

Step 1: Synthesis of Ethyl 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate

-